REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4](S(C)(=O)=O)[N:3]=1.[CH2:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CN(C)C=O.[H-].[Na+]>CCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:20][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)S(=O)(=O)C
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Type
|
CUSTOM
|
Details
|
While stirring in ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After bubbling
|
Type
|
CUSTOM
|
Details
|
ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
the separated organic matter was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed successively with diluted hydrochloric acid and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel column chromatography (Wakogel C300, ethyl acetate/hexane=1/50(v/v))
|
Type
|
CUSTOM
|
Details
|
to obtain the compound (I-173) as an oily product
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |